Voreloxin Hydrochloride

Catalog No.
S003531
CAS No.
175519-16-1
M.F
C18H20ClN5O4S
M. Wt
437.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voreloxin Hydrochloride

CAS Number

175519-16-1

Product Name

Voreloxin Hydrochloride

IUPAC Name

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride

Molecular Formula

C18H20ClN5O4S

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1

InChI Key

JJZCCQHWCOXGCL-QNTKWALQSA-N

SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl

Synonyms

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride

Canonical SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl

Description

Voreloxin Hcl(SNS-595; AG 7352) is a small molecule and a naphthyridine analogue with antineoplastic activity; inhibitor of Topo II.IC50 Value:Target: Topoisomerase IIVosaroxin intercalates into DNA in a site-specific manner and blocks the re-ligation process carried out by topoisomerase II during DNA replication. As a result, inhibition of DNA replication, RNA and protein synthesis occurs, followed by cell cycle arrest at G2 phase and induced p53-independent apoptosis. This agent shows a favorable toxicity profile in several aspects: it does not generate reactive oxygen species, as do anthracyclines, reducing the risk of cardiotoxicity; it is not a P-glycoprotein (P-gp) substrate, and thereby evades the common mechanism for multidrug resistance; and it has limited distribution to normal tissues and a more chemically stable molecular structure.

Mechanism of Action

Voreloxin Hydrochloride is classified as an antineoplastic naphthyridine analogue []. This means it belongs to a class of drugs designed to target and destroy cancer cells. The specific mechanism by which Voreloxin Hydrochloride works is not fully understood, but research suggests it may interfere with the process of DNA replication within cancer cells [].

In Vitro Studies

Initial research has focused on in vitro studies, meaning experiments conducted on cells in a laboratory setting. These studies have shown that Voreloxin Hydrochloride can inhibit the proliferation (growth) of acute myeloid leukemia (AML) cells [].

In Vivo Studies

Voreloxin Hydrochloride, also known as Vosaroxin, is a novel anticancer compound classified as a quinolone derivative. It is primarily recognized for its role as a topoisomerase II inhibitor, which is crucial in the management of various cancers, particularly acute myeloid leukemia and ovarian cancer. As a first-in-class agent, Voreloxin exhibits unique structural properties that differentiate it from traditional chemotherapeutics. Its mechanism of action involves intercalation into DNA, leading to the induction of site-selective double-strand breaks and subsequent apoptosis in cancer cells .

Voreloxin Hydrochloride acts as a topoisomerase II poison. Topoisomerase II is an enzyme involved in DNA replication and cell division. It cleaves and rejoins DNA strands to allow for duplication and separation of chromosomes during mitosis. Voreloxin Hydrochloride binds to the topoisomerase II-DNA complex, preventing the enzyme from re-ligating the DNA strands. This leads to the formation of double-strand breaks in the DNA, which can trigger apoptosis (programmed cell death) in cancer cells [, ].

Voreloxin Hydrochloride is an investigational drug, and its safety profile in humans is still under evaluation in clinical trials. Preclinical studies suggest potential side effects like nausea, vomiting, fatigue, and low blood cell counts [].

The primary chemical reaction involving Voreloxin Hydrochloride centers around its interaction with topoisomerase II enzymes. Upon binding, Voreloxin stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of DNA strands after they have been cleaved. This stabilization results in the accumulation of double-strand breaks, ultimately triggering cellular apoptosis. The compound's ability to intercalate into DNA enhances its efficacy by promoting localized damage at specific sites .

Voreloxin demonstrates significant biological activity as an anticancer agent. Its mechanism involves:

  • Intercalation: Voreloxin inserts itself between DNA base pairs, disrupting normal DNA function.
  • Topoisomerase II Poisoning: By inhibiting the re-ligation process of topoisomerase II-induced breaks, it leads to increased DNA fragmentation.
  • Cell Cycle Arrest: The drug induces G2 phase arrest in the cell cycle, preventing cells from progressing to mitosis.
  • Apoptosis Induction: The accumulation of DNA damage triggers programmed cell death pathways .

The synthesis of Voreloxin Hydrochloride involves several key steps:

  • Formation of Naphthyridine Core: The synthesis begins with the creation of a naphthyridine scaffold, which serves as the foundation for further modifications.
  • Quinolone Derivative Modification: The naphthyridine is then chemically modified to introduce functional groups that enhance its intercalative properties and improve potency against topoisomerase II.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt form is produced to enhance solubility and stability for pharmaceutical applications .

Voreloxin Hydrochloride is primarily applied in oncology for:

  • Treatment of Acute Myeloid Leukemia: It is undergoing clinical trials to assess its efficacy and safety in patients with this aggressive form of cancer.
  • Ovarian Cancer Therapy: Similar investigations are being conducted for its use in treating ovarian cancer.
  • Research Tool: Due to its unique mechanism, it serves as a valuable tool in studying topoisomerase II functions and cancer biology .

Several compounds share similarities with Voreloxin Hydrochloride in terms of mechanism and structure. These include:

Compound NameClassMechanism of ActionUnique Features
EtoposideEpipodophyllotoxinTopoisomerase II inhibitor causing DNA damageNon-intercalating; relies heavily on topoisomerase II
DoxorubicinAnthracyclineIntercalates DNA and inhibits topoisomerase IIAssociated with significant cardiotoxicity
MitoxantroneAnthracenedioneIntercalates into DNA and inhibits topoisomerase IILess selective than Voreloxin
CamptothecinCamptothecin analogInhibits topoisomerase IDifferent target enzyme; primarily used for solid tumors

Voreloxin's unique intercalating properties and structural characteristics set it apart from these compounds, potentially offering advantages in terms of reduced toxicity and improved efficacy against resistant cancer types .

Dates

Modify: 2023-09-12
[1]. Hoch U, Lynch J, Sato Y et al. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. Cancer Chemother Pharmacol. 2009 Jun;64(1):53-65.
[2]. Hawtin RE, Stockett DE, Byl JA et al. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II. PLoS One. 2010 Apr 15;5(4):e10186.
[3]. Lancet JE, Ravandi F, Ricklis RM et al. A phase Ib study of vosaroxin, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia. Leukemia. 2011 Dec;25(12):1808-14.
[4]. Krug LM, Crawford J, Ettinger DS et al. Phase II multicenter trial of voreloxin as second-line therapy in chemotherapy-sensitive or refractory small cell lung cancer. J Thorac Oncol. 2011 Feb;6(2):384-6.
[5]. Advani RH, Hurwitz HI, Gordon MS et al. Voreloxin, a first-in-class anticancer quinolone derivative, in relapsed/refractory solid tumors: a report on two dosing schedules. Clin Cancer Res. 2010 Apr 1;16(7):2167-75.
[6]. Study of Vosaroxin or Placebo in Combination With Cytarabine in Patients With First Relapsed or Refractory Acute Myeloid Leukemia (AML)

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